molecular formula C13H17NO3 B379907 methyl2-(pentanoylamino)benzoate

methyl2-(pentanoylamino)benzoate

Katalognummer: B379907
Molekulargewicht: 235.28g/mol
InChI-Schlüssel: OJQBRWWDOVNDPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

methyl2-(pentanoylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to the benzoic acid moiety, along with a valerylamino substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-(pentanoylamino)benzoate typically involves the esterification of 2-aminobenzoic acid with valeryl chloride, followed by methylation. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as catalysts. The process can be summarized as follows:

    Esterification: 2-aminobenzoic acid reacts with valeryl chloride in the presence of a base such as pyridine to form 2-valerylaminobenzoic acid.

    Methylation: The resulting 2-valerylaminobenzoic acid is then treated with methanol and a strong acid catalyst to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

methyl2-(pentanoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted benzoates.

Wissenschaftliche Forschungsanwendungen

methyl2-(pentanoylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of methyl2-(pentanoylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl anthranilate: An ester of anthranilic acid with a fruity grape smell, used as a flavoring agent.

    Methyl 2-formyl benzoate: Known for its pharmacological activities, including antifungal and anticancer properties.

Uniqueness

methyl2-(pentanoylamino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H17NO3

Molekulargewicht

235.28g/mol

IUPAC-Name

methyl 2-(pentanoylamino)benzoate

InChI

InChI=1S/C13H17NO3/c1-3-4-9-12(15)14-11-8-6-5-7-10(11)13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,15)

InChI-Schlüssel

OJQBRWWDOVNDPP-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC=C1C(=O)OC

Kanonische SMILES

CCCCC(=O)NC1=CC=CC=C1C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.